molecular formula C6H10N2O B159120 1,2-Diazabicyclo[2.2.2]octan-3-one CAS No. 1632-26-4

1,2-Diazabicyclo[2.2.2]octan-3-one

Cat. No.: B159120
CAS No.: 1632-26-4
M. Wt: 126.16 g/mol
InChI Key: NDZACTZHUWMHTA-UHFFFAOYSA-N
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Description

1,2-Diazabicyclo[2.2.2]octan-3-one (CAS 1632-26-4) is an organic compound with the molecular formula C6H10N2O and a molecular weight of 126.156 g/mol . This bicyclic structure is a ketone-functionalized diazabicycloalkane, sharing a core scaffold with the highly versatile catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) . Researchers value this structural motif for its defined three-dimensional geometry and the presence of multiple nitrogen atoms. While 1,4-Diazabicyclo[2.2.2]octane (DABCO) is extensively employed as a strong, nucleophilic tertiary amine base and catalyst in organic synthesis and polymerization reactions , the unique lactam group in this compound makes it a compelling precursor or building block for the development of novel pharmaceutical intermediates and complex molecular architectures. Its potential research applications span medicinal chemistry, where it can serve as a rigid scaffold for drug design, and materials science, as a component in the synthesis of specialized polymers. The compound's ability to act as a ligand in coordination chemistry or form various organic salts, similar to other DABCO derivatives, is also an area of investigative interest . This product is intended for research purposes only in a controlled laboratory setting and is not classified for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diazabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-1-3-8(7-6)4-2-5/h5H,1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZACTZHUWMHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167527
Record name 1,2-Diazabicyclo(2.2.2)octan-3-one
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URL https://comptox.epa.gov/dashboard/DTXSID60167527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632-26-4
Record name 1,2-Diazabicyclo(2.2.2)octan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diazabicyclo(2.2.2)octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2 Diazabicyclo 2.2.2 Octan 3 One and Analogous Bicyclic Ketones

Cyclization Strategies for Diazabicyclic Systems

The formation of the strained 1,2-diazabicyclo[2.2.2]octane core is a synthetic challenge that has been addressed through various cyclization strategies. These methods can be broadly categorized into intramolecular pathways, which form the ring from a single molecular precursor, and multicomponent approaches, which assemble the core from multiple simple starting materials in one pot.

Intramolecular Cyclization Pathways

The most direct synthesis of 1,2-diazabicyclo[2.2.2]octan-3-one itself relies on an intramolecular cyclization. sci-hub.st A well-established method involves the thermal dehydration of 1-aminoisonipecotinic acid in a vacuum. The process commences with the nitrosation of isonipecotinic acid, followed by reduction with zinc in acetic acid to yield the 1-aminoisonipecotinic acid precursor. This amino acid is then heated to temperatures between 190°C and 255°C, inducing cyclization and splitting off a water molecule to form the desired bicyclic ketone. sci-hub.st A lower yield of the product is observed when starting from the ethyl ester of 1-aminoisonipecotinic acid due to significant resinification at the required high temperatures. sci-hub.st

This fundamental strategy is summarized in the table below:

StepPrecursorReagents/ConditionsProductYield
1Isonipecotinic acid1. NaNO₂, H⁺2. Zn, Acetic Acid1-Aminoisonipecotinic acid-
21-Aminoisonipecotinic acidHeat (190-255°C), vacuumThis compound55-57%

Other intramolecular cyclization strategies have been developed for analogous bicyclic systems. These include:

Dieckmann-Analogous Condensation : This method has been used to create the related 2,5-diazabicyclo[2.2.2]octane system via an intramolecular condensation of a (dioxopiperazinyl)acetate precursor. rsc.org

Radical Cyclization : The construction of bicyclic ketone cores can be achieved through the intramolecular radical cyclization of 1,6-enynes, showcasing a different approach to ring formation.

Photocatalytic Hofmann-Löffler-Freytag (HLF) reaction : This modern approach uses light to induce N-centered radicals that can functionalize remote C-H bonds, enabling the conversion of macrocyclic lactams into bicyclic lactams through a ring-contraction mechanism. srce.hr

Reductive Amination/Cyclization : The treatment of an appropriate aldehyde with an amine source like ammonium (B1175870) chloride can lead directly to a bicyclic lactam scaffold, proceeding through an intermediate amine that cyclizes intramolecularly.

Multicomponent Condensation Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex heterocyclic structures from simple, readily available starting materials. frontiersin.org While not yet specifically reported for this compound, MCRs are a powerful tool for synthesizing analogous bicyclic systems. frontiersin.orgnih.gov

For instance, a one-pot multicomponent condensation of aromatic aldehydes, cyclic ketones like cyclohexanone, and ammonium acetate (B1210297) under microwave irradiation yields complex dicycloalkenopyridines. organic-chemistry.org The mechanism typically involves an initial aldol (B89426) condensation, followed by a Michael addition to form a 1,5-diketone intermediate, which then cyclizes with the nitrogen source. organic-chemistry.org Similarly, MCRs involving barbituric acid, aldehydes, and urea (B33335) or other amines are used to construct pyrimido[4,5-d]pyrimidine (B13093195) skeletons. nih.gov These strategies highlight the potential for developing novel, efficient MCRs for diazabicyclic ketones.

Precursor Design and Stereochemical Control in Bicyclic Ketone Synthesis

The design of the starting precursor is critical for both the success of the cyclization and the control of stereochemistry in the final product. In the synthesis of this compound, the structure of the 1-aminoisonipecotinic acid precursor directly leads to the target bicyclic system. sci-hub.st Introducing a substituent on the precursor ring, such as a methyl group, results in the corresponding substituted bicyclic ketone, demonstrating direct control over the final structure. sci-hub.st

For more complex bicyclic ketones, achieving stereochemical control is a significant challenge. Key strategies include:

Organocatalysis : The use of chiral organocatalysts, such as L-proline and its derivatives, has become a cornerstone for the stereoselective synthesis of bicyclic ketones like the Wieland–Miescher ketone. mdpi.com The catalyst promotes a highly stereoselective intramolecular aldol cyclization, controlling the formation of chiral centers. mdpi.com

Chiral Pool Synthesis : This approach utilizes inexpensive, commercially available chiral molecules as starting materials. For example, enantiomerically pure bicyclic scaffolds can be synthesized from natural products like (-)-limonene (B1674923) or through the use of chiral auxiliaries derived from d-xylose. researchgate.netnih.gov

Enzymatic Desymmetrization : Enzymes can be used to selectively react with one functional group in a symmetrical (meso) compound, creating a chiral precursor with high enantiomeric excess. This has been applied to the synthesis of optically active bicyclic ketones.

The stability of the resulting ring system, particularly the cis- or trans-fusion of the rings, is a crucial factor. In smaller ring systems like bicyclo[3.3.0]octanes, the cis-fused isomer is significantly more stable. However, in larger systems, the energy difference between diastereomers can be small, making stereospecific construction more challenging.

Derivatization from Related Bicyclic Nitrogenous Compounds

The chemical relationship between this compound and its related nitrogenous compounds offers pathways for its synthesis and further modification. While direct oxidation of a precursor amine or alcohol to the ketone is a standard synthetic transformation, specific examples for this bicyclic system are not prominently documented. A logical, albeit underexplored, route would be the oxidation of the corresponding secondary alcohol, 1,2-diazabicyclo[2.2.2]octan-3-ol.

Conversely, the derivatization of this compound is well-described. As a cyclic hydrazide, the ketone can be readily reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the parent saturated diamine, 1,2-diazabicyclo[2.2.2]octane. sci-hub.st Furthermore, the ketone itself can be functionalized through acylation with reagents like acetic anhydride (B1165640) or benzoyl chloride and can form quaternary salts upon reaction with alkyl halides. sci-hub.st

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound and its analogs.

Alternative Energy Sources : Microwave-assisted synthesis is a prominent green technique that can dramatically reduce reaction times from hours to minutes, increase yields, and improve energy efficiency. nih.govmdpi.com This has been successfully applied in the multicomponent synthesis of related bicyclic systems. nih.gov

Green Catalysts and Solvents : The use of non-toxic, recyclable organocatalysts is a key green strategy. eurjchem.com 1,4-Diazabicyclo[2.2.2]octane (DABCO), an isomer of the target's parent ring system, is itself an effective and eco-friendly base catalyst for many transformations. eurjchem.com Performing reactions in green solvents like water or under solvent-free conditions further minimizes environmental impact. nih.govmdpi.com The development of deep eutectic solvents (DESs) based on DABCO also offers a non-volatile and environmentally benign reaction medium.

Atom Economy : Multicomponent reactions are inherently green as they maximize the incorporation of atoms from the starting materials into the final product, thus reducing waste. mdpi.com Designing a multicomponent synthesis for this compound would be a significant step towards a more sustainable process.

By integrating these approaches, the synthesis of this important bicyclic ketone can be made more efficient and environmentally responsible.

Chemical Reactivity and Mechanistic Pathways of 1,2 Diazabicyclo 2.2.2 Octan 3 One

Reactivity of the Ketone Functionality within the Bicyclic Cage

The 1,2-Diazabicyclo[2.2.2]octan-3-one molecule contains a ketone functional group as part of a cyclic amide, specifically a lactam. This carbonyl group is embedded within the rigid bicyclo[2.2.2]octane framework. The reactivity of this ketone is influenced by the delocalization of the lone pair of electrons from the adjacent nitrogen atom (N1), a characteristic feature of amides. This resonance reduces the electrophilicity of the carbonyl carbon compared to a simple ketone.

While specific studies detailing the reactions of the ketone in this compound are not extensively documented in the reviewed literature, its general behavior can be inferred. It is expected to undergo nucleophilic attack, though at a slower rate than acyclic ketones due to both electronic and steric factors imposed by the bicyclic cage. The stability of the lactam is evident in studies where chemical transformations are directed at the nitrogen atoms without affecting the carbonyl group. researchgate.net

Nitrogen-Centered Reactivity and Basicity Profiles

The compound possesses two nitrogen atoms with distinct chemical environments. The nitrogen at position 1 (N1) is part of the lactam ring. Due to the resonance effect with the adjacent carbonyl group, the lone pair on N1 is less available, rendering this site significantly less basic and nucleophilic.

The nitrogen at position 2 (N2) behaves more like a typical tertiary amine within a bicyclic system. This nitrogen is the primary center for basicity and nucleophilicity. However, the rigid structure of the bicyclic system can cause steric inhibition of solvation, which may lead to lower basicity compared to more flexible acyclic amines. researchgate.net The reactivity of the N2 position has been demonstrated through electrophilic attack. For instance, stable N-chlorohydrazines, such as 2-chloro-1,2-diazabicyclo[2.2.2]octan-3-one, have been successfully synthesized from bicyclic hydrazines like the title compound. researchgate.net This chlorination highlights the availability of the lone pair on N2 for reaction with electrophiles.

Ring Strain and its Influence on Reaction Kinetics and Thermodynamics

The bicyclo[2.2.2]octane skeleton is characterized by significant ring strain, primarily due to the eclipsing conformations of the C-C bonds along the three ethano bridges. This inherent strain is a crucial factor that influences the thermodynamics and kinetics of reactions involving this framework. Reactions that lead to the opening or fragmentation of the bicyclic system can be thermodynamically favored due to the release of this strain energy.

In related systems, the incorporation of further strain, for example by fusing cyclopropyl (B3062369) or cyclobutyl groups to the 2,3-diazabicyclo[2.2.2]oct-2-ene skeleton, has been shown to dramatically increase the rates of thermolysis. researchgate.net This suggests that the ring strain in this compound likely lowers the activation energy for reactions involving the cleavage of the cage structure, making it more prone to ring-opening transformations under certain conditions compared to analogous acyclic structures.

Investigating Bond Cleavage Mechanisms in Related Diazabicyclic Systems

To understand the potential bond-cleavage pathways for this compound, it is instructive to examine the well-studied decomposition of related diazabicyclic compounds.

Thermal Deazetization Processes in 2,3-Diazabicyclo[2.2.2]oct-2-enes

The thermal decomposition of 2,3-diazabicyclo[2.2.2]oct-2-enes, which involves the extrusion of a molecule of nitrogen (N₂), is a classic example of a deazetization reaction. nih.govacs.org This process serves as a valuable model for understanding the C-N bond cleavage mechanisms within the bicyclo[2.2.2]octane framework. Theoretical calculations using methods such as Density Functional Theory (DFT) and Complete Active Space SCF (CASSCF) have shown that the mechanism of this reaction is highly dependent on the substituents attached to the bicyclic cage. acs.org The decomposition typically occurs at elevated temperatures, between 400-500 K. nih.gov

One-Bond, Two-Bond, and Three-Bond Cleavage Mechanisms

Computational studies on the deazetization of 2,3-diazabicyclo[2.2.2]oct-2-enes have revealed several distinct mechanistic pathways for C-N bond cleavage. nih.govacs.org

One-Bond Cleavage: This is a stepwise mechanism that begins with the cleavage of a single C-N bond to form a diazenyl diradical intermediate. acs.org This pathway is entropically favored and often competes with the two-bond mechanism, especially at the high temperatures where decomposition occurs. nih.gov For certain substituted systems, such as those with an endo-fused cyclopropane (B1198618), the one-bond cleavage is the preferred pathway. nih.govacs.org

Two-Bond Cleavage: This mechanism involves the simultaneous cleavage of both C-N bonds, leading directly to a 1,4-diradical intermediate. acs.org In unsubstituted 2,3-diazabicyclo[2.2.2]oct-2-ene, this concerted pathway has a slight enthalpic advantage over the one-bond mechanism. nih.gov

Three-Bond Cleavage: This is a fully concerted pericyclic pathway where the two C-N bonds and a C-C bond break simultaneously. This mechanism is particularly favored in systems where substituents, such as an exo-fused cyclopropane ring, can stabilize the transition state through appropriate orbital overlap. nih.govacs.org

The choice of mechanism is a delicate balance between enthalpic and entropic factors, controlled by stereoelectronic effects of the substituents. nih.govacs.org

Substituent on 2,3-Diazabicyclo[2.2.2]oct-2-ene Favored Cleavage Mechanism Intermediate(s) Reference
UnsubstitutedOne-bond and Two-bond occur simultaneouslyDiazenyl diradical, 1,4-diradical nih.gov
Exo-fused cyclopropanePericyclic three-bond cleavageNone (concerted) nih.govacs.org
Endo-fused cyclopropaneSequential one-bond cleavageDiazenyl diradical nih.govacs.org

Nucleophilic and Electrophilic Transformations

The chemical nature of this compound allows for both nucleophilic and electrophilic transformations.

As a nucleophile, the lone pair of electrons on the N2 atom can attack electrophilic centers. While specific examples of its use as a nucleophilic catalyst are not as widespread as for the related 1,4-diazabicyclo[2.2.2]octane (DABCO), its inherent structure suggests this capability.

The molecule is also susceptible to attack by electrophiles. As previously mentioned, the reaction with a chlorinating agent to form 2-chloro-1,2-diazabicyclo[2.2.2]octan-3-one is a clear example of an electrophilic transformation at the N2 position. researchgate.net The lactam carbonyl group also provides an electrophilic site, susceptible to attack by strong nucleophiles, which could potentially lead to ring-opening of the bicyclic system.

Advanced Spectroscopic Characterization of 1,2 Diazabicyclo 2.2.2 Octan 3 One

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment through Computational Correlation

A comprehensive analysis of the vibrational modes of 1,2-Diazabicyclo[2.2.2]octan-3-one using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, coupled with computational correlation for precise band assignments, is a critical step in its structural elucidation. This methodology would typically involve:

Experimental Spectra Acquisition: Recording the FT-IR and FT-Raman spectra of a purified sample of this compound. The FT-IR spectrum would highlight vibrations that induce a change in the dipole moment, such as C=O and N-H stretching, while the FT-Raman spectrum would be more sensitive to symmetric vibrations and C-C and C-N skeletal modes.

Computational Modeling: Employing quantum chemical calculations, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), to model the molecular structure and predict the vibrational frequencies and intensities.

Potential Energy Distribution (PED) Analysis: Performing a PED analysis to provide a quantitative assignment of the calculated vibrational modes to specific internal coordinates (stretching, bending, torsion), thus offering a detailed understanding of the nature of each vibration.

However, no specific FT-IR or FT-Raman spectra, nor any accompanying computational vibrational analysis for this compound, were found in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the bicyclic framework. The chemical shifts, coupling constants (J-values), and multiplicities of these signals would provide detailed information about the electronic environment and spatial relationships of the protons. For instance, protons adjacent to the carbonyl group and the nitrogen atoms would exhibit characteristic downfield shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon (C=O) would be readily identifiable by its characteristic downfield resonance. The chemical shifts of the other carbons in the bicyclic system would further confirm the proposed structure.

Despite the critical importance of this data, specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, are not documented in the reviewed scientific literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its fragmentation pathways under ionization.

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₆H₁₀N₂O), which is 126.16 g/mol . lgcstandards.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum would reveal characteristic losses of neutral fragments (e.g., CO, N₂, ethylene) from the molecular ion, providing valuable structural information and confirming the connectivity of the bicyclic system.

Regrettably, no published mass spectra or detailed fragmentation analyses for this compound were identified during the literature search.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A discussion on the crystal structure of 1,2-Diazabicyclo[2.2.2]octane or its derivatives noted the apparent lack of a determined crystal structure for the parent compound, suggesting that crystallographic data for its derivatives, including the 3-one, may also be unavailable. researchgate.net One study did report the crystal and molecular structure of a derivative, determined from three-dimensional X-ray diffraction data, indicating that such analysis is feasible for this class of compounds. researchgate.net The crystals were identified as monoclinic, with the space group P2₁/c. researchgate.net

However, specific crystallographic data, such as unit cell dimensions, space group, and atomic coordinates for this compound, are not available in the public domain.

Computational and Theoretical Investigations of the 1,2 Diazabicyclo 2.2.2 Octan 3 One System

Quantum Chemical Calculations (DFT, MP2, CCSD) for Electronic Structure and Energetics

No specific studies employing Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CCSD) methods to investigate the electronic structure and energetics of 1,2-Diazabicyclo[2.2.2]octan-3-one have been identified in the public domain. While these methods are standard for such analyses and have been applied to similar structures like DABCO, the specific data for the title compound, including orbital energies, electron density distribution, and thermodynamic properties, remain uncharacterized in computational literature.

Conformational Analysis and Twisting Potentials

Detailed conformational analyses and the calculation of twisting potentials for the this compound system are not present in the reviewed scientific literature. Such studies would be crucial for understanding the molecule's flexibility, stable conformations, and the energy barriers associated with transitions between them, but this research has not yet been published.

Transition State Modeling for Reaction Mechanisms

There is a lack of published research on transition state modeling for reactions involving this compound. While computational studies have explored the reaction mechanisms of catalysts like DABCO in various organic reactions, similar mechanistic investigations, including the identification of transition states and calculation of activation energies for reactions where this compound acts as a reactant, catalyst, or product, are not available.

Intermolecular Interactions and Van der Waals Complexes

Computational investigations into the intermolecular interactions and the formation of van der Waals complexes involving this compound have not been reported. Research on related molecules has utilized computational methods to understand non-covalent interactions, but the specific interaction energies, geometries, and properties of complexes formed between this compound and other molecules are currently undocumented.

Excited State Dynamics and Photophysical Properties

The excited state dynamics and photophysical properties of this compound have not been the subject of computational studies found in the literature. Key photophysical parameters such as absorption and emission spectra, fluorescence lifetimes, and quantum yields, which are typically investigated using time-dependent DFT (TD-DFT) and other advanced computational methods, have not been reported for this compound.

Derivatives and Structural Modifications of 1,2 Diazabicyclo 2.2.2 Octan 3 One

Synthesis of Substituted 1,2-Diazabicyclo[2.2.2]octan-3-one Derivatives

The primary route to the this compound skeleton involves the intramolecular cyclization of 1-aminoisonipecotinic acid. sci-hub.st This precursor is generated through the reduction of 1-nitrosoisonipecotinic acid, which itself is synthesized from isonipecotinic acid. sci-hub.st The final cyclization step to form the bicyclic lactam is achieved by heating the amino acid under vacuum, causing the elimination of a water molecule. sci-hub.st

This synthetic strategy also allows for the creation of derivatives with substituents on the carbon framework. By starting with a substituted piperidine (B6355638) ring, the corresponding substituted this compound can be produced. A notable example is the synthesis of 6-methyl-1,2-diazabicyclo[2.2.2]octan-3-one. sci-hub.st This is achieved by using 1-amino-2-methylisonipecotinic acid as the precursor for the cyclization reaction. sci-hub.st The presence of the methyl group on the piperidine ring was found to lower the required temperature for the cyclization process compared to the unsubstituted version. sci-hub.st

Table 1: Synthesis of Substituted this compound Derivatives

Derivative Name Precursor Key Synthetic Step Reference
This compound 1-Aminoisonipecotinic acid Heating in vacuum (250-255 °C) sci-hub.st
6-Methyl-1,2-diazabicyclo[2.2.2]octan-3-one 1-Amino-2-methylisonipecotinic acid Heating in vacuum (210-220 °C) sci-hub.st

Incorporation into Complex Molecular Architectures

While the rigid bicyclic structure of this compound makes it a potentially valuable building block in the synthesis of more complex molecules, its application in this area is not extensively documented in the reviewed scientific literature. Research focusing on the incorporation of this specific heterocyclic core into larger natural products or complex pharmaceutical scaffolds appears limited.

Chiral Derivatives and Enantioselective Synthesis

The development of synthetic routes to chiral, enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. However, based on available research, specific methods for the enantioselective synthesis of this compound or the preparation of its chiral derivatives are not widely reported. This suggests that the asymmetric synthesis of this particular bicyclic lactam is a less explored field of study.

Functionalization at Nitrogen Centers

The nitrogen atoms of the hydrazide moiety in this compound are key sites for structural modification. Research has demonstrated that these centers can undergo various chemical transformations, including acylation, alkylation, and chlorination. sci-hub.stresearchgate.net

The cyclic hydrazide can be readily acylated at the N2 position using reagents like acetic anhydride (B1165640) or benzoyl chloride. sci-hub.st It also reacts with alkyl halides to form quaternary ammonium (B1175870) salts. sci-hub.st Furthermore, a stable N-chloro derivative, 2-chloro-1,2-diazabicyclo[2.2.2]octan-3-one, has been successfully synthesized. researchgate.net This derivative is formed through the chlorination of the parent bicyclic hydrazine, highlighting a direct method for functionalizing the nitrogen atom adjacent to the carbonyl group. researchgate.net

Table 2: Examples of N-Functionalization of this compound

Reaction Type Reagent Product Reference
Acylation Acetic Anhydride N-acetyl derivative sci-hub.st
Acylation Benzoyl Chloride N-benzoyl derivative sci-hub.st
Alkylation Alkyl Halides Quaternary ammonium salts sci-hub.st
Chlorination N/A 2-Chloro-1,2-diazabicyclo[2.2.2]octan-3-one researchgate.net

Based on a thorough review of scientific literature, there is currently insufficient information available to generate a detailed article on the applications of This compound in organic synthesis according to the specified outline.

Searches for this specific compound (CAS 1632-26-4) did not yield published research detailing its use in the following areas:

Catalytic roles in organic transformations

Participation in multicomponent reactions

Use as a reagent in selective chemical conversions

Role in pharmaceutical synthesis as a catalyst or reagent

The reference articles indicated in the instructions pertain to the catalytic roles of bicyclic guanidines . It is important to note that this compound is a cyclic hydrazide derivative and belongs to a different class of chemical compounds than bicyclic guanidines, making the provided references inapplicable to the subject compound.

Extensive research is, however, available for a different isomer, 1,4-Diazabicyclo[2.2.2]octane (DABCO) , which is a well-documented catalyst and reagent in many areas of organic synthesis, including those outlined in the request.

Due to the lack of specific research on this compound for the requested applications, this article cannot be generated at this time without compromising scientific accuracy.

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current synthetic access to 1,2-diazabicyclo[2.2.2]octan-3-one and its derivatives is an area ripe for exploration. Future research should focus on developing new, more efficient, and stereoselective synthetic methodologies.

Advanced Cyclization Strategies: Inspired by methods used for analogous bicyclic systems, research could explore modern cyclization techniques. Strategies such as ring-closing metathesis (RCM) and free radical cyclization, which have been successfully applied to other bicyclic β-lactams, could offer new pathways to the 1,2-diazabicyclo[2.2.2]octane core. figshare.comnih.gov Furthermore, transition-metal-catalyzed C-H activation and amidation represents a state-of-the-art approach for constructing lactam rings and could be adapted for this specific target. researchgate.netnih.govrsc.org

Enantioselective Synthesis: The development of enantioselective routes to produce chiral this compound is a critical future direction. This would open the door to its use as a chiral building block or organocatalyst. Methods involving chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions could be investigated. Rhodium-catalyzed enantioselective C-C activation, which has been used to create γ-lactams with excellent enantioselectivity, showcases a potential, albeit complex, strategy that could be explored. nih.gov

Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involved in both the synthesis and potential applications of this compound is fundamental for its rational development.

Mechanistic Studies of Formation: Detailed mechanistic studies of any newly developed synthetic routes are crucial. This includes identifying key intermediates, transition states, and the influence of catalysts and reaction conditions on yield and selectivity. For instance, in cobalt-catalyzed C-H activation for lactam formation, a proposed mechanism involves oxidation and reductive elimination that would require detailed investigation for this specific bicyclic system. researchgate.net

Reactivity and Stability: The strained nature of the bicyclic lactam suggests unique reactivity. Future studies should investigate its stability under various conditions (pH, temperature, solvents) and its reactivity towards nucleophiles, electrophiles, and radical species. Understanding the potential for ring-opening reactions, rearrangements, or polymerization will be key to defining its synthetic utility.

Exploration of New Catalytic Applications and Organocatalytic Systems

The presence of a constrained tertiary amine and a lactam functionality within a rigid bicyclic structure suggests that this compound could serve as a novel organocatalyst.

Asymmetric Catalysis: If enantiomerically pure forms of the compound can be synthesized, their application in asymmetric catalysis would be a major research focus. The fixed spatial arrangement of the nitrogen lone pair could be exploited to control the stereochemical outcome of reactions such as aldol (B89426) additions, Michael additions, or Baylis-Hillman reactions.

Lewis Base Catalysis: The tertiary amine can act as a Lewis base catalyst. Its unique steric environment, compared to more common catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane), could lead to novel reactivity and selectivity in a range of organic transformations. eurjchem.comwikipedia.org

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and guiding experimental work.

Structural and Electronic Properties: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's three-dimensional structure, bond angles, strain energy, and electronic properties (e.g., orbital energies, charge distribution). These calculations are essential for understanding its inherent reactivity.

Spectroscopic and Chiroptical Prediction: Computational methods are invaluable for interpreting experimental data. For example, Time-Dependent DFT (TD-DFT) can be used to simulate and interpret electronic circular dichroism (ECD) spectra, which is crucial for assigning the absolute configuration of chiral derivatives. figshare.comnih.govresearchgate.net

Modeling Catalytic Cycles: For any discovered catalytic applications, computational modeling can be used to map out the entire catalytic cycle, calculate activation barriers, and identify the origins of selectivity. This predictive power can accelerate the optimization of catalytic systems.

Design and Synthesis of Functionally Tailored Derivatives

The functionalization of the this compound scaffold is a key strategy for tuning its properties and developing new applications, particularly in medicinal chemistry.

Medicinal Chemistry Applications: The diazabicyclooctane (DBO) scaffold is a core component of second-generation β-lactamase inhibitors like avibactam (B1665839) and relebactam. nih.govresearchgate.net Future research should focus on synthesizing derivatives of this compound to explore their potential as novel enzyme inhibitors or other therapeutic agents. The synthesis of triazole-containing DBOs has been explored as a route to new β-lactamase inhibitors, and similar strategies could be applied to this lactam core. nih.gov

Polymer and Materials Science: The rigid bicyclic structure could be incorporated into polymers to create materials with unique thermal and mechanical properties. Derivatives with polymerizable groups could be synthesized and investigated for their potential in creating novel materials.

Below is a table summarizing potential research directions and the methodologies that could be employed.

Research AreaKey ObjectivesPotential Methodologies
Novel Synthetic Routes Develop efficient, stereoselective syntheses.Ring-Closing Metathesis (RCM), Radical Cyclization, C-H Amidation, Asymmetric Catalysis.
Reaction Mechanisms Understand formation and reactivity.Kinetic Studies, Isotope Labeling, Computational Modeling (DFT).
Catalytic Applications Explore use as an organocatalyst.Asymmetric Synthesis (Aldol, Michael), Lewis Base Catalysis.
Computational Studies Predict properties and guide experiments.DFT, Time-Dependent DFT (TD-DFT), Molecular Dynamics.
Derivative Synthesis Create functionally tailored molecules.Functionalization of the bicyclic core for medicinal or materials applications.

Q & A

Q. What statistical approaches are recommended for analyzing multidimensional data (e.g., structure-activity relationships) involving this compound?

  • Methodology : Apply multivariate analysis (PCA, PLS regression) to correlate structural descriptors (e.g., HOMO/LUMO levels) with activity. Use machine learning (e.g., random forests) for predictive modeling. Validate models via k-fold cross-validation .
  • Reporting : Include correlation matrices, scree plots, and ROC curves in results .

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.